5-Fluoro-2-methoxyisonicotinic acid

Medicinal Chemistry Physicochemical Profiling Drug Design

SAR campaigns using non-fluorinated pyridine scaffolds introduce uncontrolled variables into lead optimization. 5-Fluoro-2-methoxyisonicotinic acid provides the precise 2-methoxy/5-fluoro substitution pattern validated for antibacterial fatty acid synthesis inhibition. • ecKAS III IC50 ≈ 5.6 µM - a validated starting point for novel antibacterial agents • 19F NMR-enabled reaction monitoring eliminates derivatization and HPLC method development • Carboxylic acid handle for amide coupling; methoxy group for demethylation or further functionalization Supplied with full analytical QC. Bulk quantities available for parallel library synthesis.

Molecular Formula C7H6FNO3
Molecular Weight 171.13 g/mol
CAS No. 884495-30-1
Cat. No. B1388057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-methoxyisonicotinic acid
CAS884495-30-1
Molecular FormulaC7H6FNO3
Molecular Weight171.13 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C(=C1)C(=O)O)F
InChIInChI=1S/C7H6FNO3/c1-12-6-2-4(7(10)11)5(8)3-9-6/h2-3H,1H3,(H,10,11)
InChIKeyCKSDXJOTYUMLJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2-methoxyisonicotinic acid (CAS 884495-30-1) for Medicinal Chemistry and Targeted Synthesis Procurement


5-Fluoro-2-methoxyisonicotinic acid is a heterocyclic building block consisting of a pyridine core substituted with a carboxylic acid at position 4, a methoxy group at position 2, and a fluorine atom at position 5. Its molecular formula is C7H6FNO3 with a molecular weight of 171.13 g/mol [1]. Computed properties include an XLogP3-AA value of 0.8, 1 hydrogen bond donor, 5 hydrogen bond acceptors, and a topological polar surface area of 59.4 Ų [1]. The compound is primarily employed as a synthetic intermediate in medicinal chemistry and agrochemical research .

5-Fluoro-2-methoxyisonicotinic acid: Why Unmodified Isonicotinic Acid or Simple Analogs Cannot Be Interchanged


Simple substitution of the target compound with isonicotinic acid or mono‑substituted analogs (e.g., 2‑methoxy or 5‑fluoro only) is inadvisable because the specific 2‑methoxy/5‑fluoro combination imparts distinct electronic, steric, and pharmacokinetic properties that are not replicated by individual modifications. For instance, the fluorine substituent modulates metabolic stability and lipophilicity, while the methoxy group alters hydrogen‑bonding capacity and solubility . The specific substitution pattern on the pyridine ring directly influences binding affinity to target enzymes, as evidenced by differential IC50 values in ecKAS III inhibition assays . Using a non‑fluorinated or non‑methoxylated analog would therefore introduce uncontrolled variables into structure‑activity relationship (SAR) campaigns and synthetic route optimization, potentially leading to false negatives or suboptimal lead compounds.

5-Fluoro-2-methoxyisonicotinic acid: Quantitative Comparative Evidence for Informed Procurement


Reduced Lipophilicity (LogP) Compared to Non‑Fluorinated 2‑Methoxy Analog

The target compound exhibits a computed logP value (ACD/LogP: 1.37 or XLogP3: 0.8) that is markedly lower than that of the direct non‑fluorinated analog 2‑methoxyisonicotinic acid (logP: 1.58). This indicates a significant reduction in lipophilicity attributable to the electron‑withdrawing fluorine substituent at position 5 [1].

Medicinal Chemistry Physicochemical Profiling Drug Design

Fluorine‑Enabled 19F NMR Monitoring Versus Non‑Fluorinated Analogs

The presence of a fluorine atom at the 5‑position provides a unique spectroscopic handle for 19F NMR analysis, enabling real‑time reaction monitoring and purity assessment without interference from proton signals. The non‑fluorinated analog 2‑methoxyisonicotinic acid lacks this capability, necessitating more complex analytical methods (e.g., LC‑MS or HPLC) for tracking reaction progress [1].

Analytical Chemistry Reaction Monitoring Quality Control

ecKAS III Inhibitory Activity: A Functional Baseline for Antibacterial SAR

In an enzyme inhibition assay against Escherichia coli β‑ketoacyl‑acyl carrier protein synthase III (ecKAS III), the target compound exhibited an IC50 value of approximately 5.6 µM. This activity is comparable to that of a known thiazole‑derived ecKAS III inhibitor (IC50 = 5.3 µM) . While not a direct head‑to‑head comparison, this demonstrates that the compound possesses a defined biochemical activity that can be used as a reference point for analog SAR exploration.

Antibacterial Enzyme Inhibition Structure‑Activity Relationship

Purity Specification and Long‑Term Stability Compared to Industry Benchmarks

The target compound is commercially available with a minimum purity specification of 95% (by HPLC or NMR) from multiple vendors, and is recommended for storage at 2–8°C to maintain long‑term stability . This purity level meets or exceeds the typical >95% requirement for building blocks used in medicinal chemistry SAR campaigns, ensuring that observed biological or chemical outcomes are not confounded by impurities.

Quality Assurance Procurement Reproducibility

Optimal Procurement Scenarios for 5-Fluoro-2-methoxyisonicotinic acid Based on Quantitative Differentiation


Medicinal Chemistry Lead Optimization Requiring Controlled Lipophilicity

When a project requires a pyridine‑based scaffold with moderate lipophilicity (logP ~0.8–1.4) to balance solubility and permeability, 5‑fluoro‑2‑methoxyisonicotinic acid is preferable over the more lipophilic 2‑methoxyisonicotinic acid (logP 1.58). The lower logP of the fluorinated compound may reduce nonspecific protein binding and improve metabolic stability, as supported by the computed logP data [1].

Analytical Method Development Leveraging 19F NMR

For laboratories equipped with 19F NMR capabilities, the target compound enables direct, quantitative monitoring of coupling reactions, purification steps, and stability studies. This eliminates the need for derivatization or HPLC method development for each new analog, saving time and resources compared to non‑fluorinated building blocks [2].

Antibacterial SAR Exploration Targeting ecKAS III

In discovery programs aimed at developing novel antibacterial agents that inhibit bacterial fatty acid synthesis, 5‑fluoro‑2‑methoxyisonicotinic acid provides a validated starting point with documented ecKAS III inhibitory activity (IC50 ≈ 5.6 µM) . Its distinct substitution pattern allows exploration of chemical space orthogonal to established thiazole‑based inhibitors, potentially circumventing existing intellectual property.

Synthesis of Kinase Inhibitor Intermediates

The compound serves as a versatile intermediate for constructing more complex heterocyclic frameworks found in kinase inhibitors . The combination of a carboxylic acid handle for amide coupling, a methoxy group that can be demethylated or further functionalized, and a fluorine atom that modulates electronic properties makes it a strategic building block for parallel medicinal chemistry libraries.

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